molecular formula C9H9ClO2 B12071067 2-(3-Chloro-2-methoxyphenyl)acetaldehyde

2-(3-Chloro-2-methoxyphenyl)acetaldehyde

Cat. No.: B12071067
M. Wt: 184.62 g/mol
InChI Key: POMVOHOJDUSJNT-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO2 It is characterized by the presence of a chloro and a methoxy group attached to a benzene ring, along with an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methoxyphenyl)acetaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methoxybenzene.

    Formylation Reaction: The benzene derivative undergoes a formylation reaction, often using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(3-Chloro-2-methoxyphenyl)acetic acid.

    Reduction: 2-(3-Chloro-2-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-2-methoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)acetaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-methoxyphenyl)acetaldehyde: Similar structure but with the methoxy group in a different position.

    2-(3-Bromo-2-methoxyphenyl)acetaldehyde: Similar structure with a bromo group instead of a chloro group.

    2-(3-Chloro-2-hydroxyphenyl)acetaldehyde: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

2-(3-Chloro-2-methoxyphenyl)acetaldehyde is unique due to the specific positioning of the chloro and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-(3-chloro-2-methoxyphenyl)acetaldehyde

InChI

InChI=1S/C9H9ClO2/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4,6H,5H2,1H3

InChI Key

POMVOHOJDUSJNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)CC=O

Origin of Product

United States

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